2-Cyanoethyl 2-(aziridin-1-yl)acetate
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Overview
Description
2-Cyanoethyl 2-(aziridin-1-yl)acetate is an organic compound that features both a cyano group and an aziridine ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis. Aziridines, in particular, are known for their ring strain, which makes them highly reactive and useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 2-(aziridin-1-yl)acetate typically involves the reaction of 2-cyanoethyl acetate with aziridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack of the aziridine on the ester group of 2-cyanoethyl acetate .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl 2-(aziridin-1-yl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the ring strain in the aziridine ring, it readily undergoes nucleophilic ring-opening reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, thiols, and alcohols are commonly used in nucleophilic ring-opening reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used for reduction reactions.
Major Products
Amines: From the reduction of the cyano group.
Carboxylic Acids: From the hydrolysis of the ester group.
Scientific Research Applications
2-Cyanoethyl 2-(aziridin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: Aziridines are used as intermediates in the synthesis of various pharmaceuticals due to their reactivity and ability to form complex structures.
Polymer Chemistry: Aziridines are used in the synthesis of polyamines through ring-opening polymerization, which has applications in creating antibacterial and antimicrobial coatings.
Biological Research: Aziridine derivatives are studied for their potential anticancer properties due to their cytotoxic activity.
Mechanism of Action
The mechanism of action of 2-Cyanoethyl 2-(aziridin-1-yl)acetate primarily involves the ring strain of the aziridine ring, which makes it highly reactive. This reactivity allows it to undergo nucleophilic ring-opening reactions, forming various products depending on the nucleophile used. The cyano group can also participate in reactions, such as reduction to form amines .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring containing a nitrogen atom, similar to aziridine but with less ring strain.
Epoxide: A three-membered ring containing an oxygen atom, which also undergoes ring-opening reactions.
Uniqueness
2-Cyanoethyl 2-(aziridin-1-yl)acetate is unique due to the presence of both a cyano group and an aziridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Biological Activity
2-Cyanoethyl 2-(aziridin-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological macromolecules, its synthesis, and relevant case studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
The compound features an aziridine ring, which is known for its reactivity and ability to form covalent bonds with various biological targets. The synthesis of this compound typically involves the reaction of aziridine derivatives with cyanoethyl esters, leading to high yields and purity. The structure can be represented as follows:
Interaction with Biological Macromolecules
Research indicates that this compound exhibits significant reactivity towards proteins and nucleic acids. It forms covalent adducts that can modulate biological pathways, potentially influencing cell signaling and gene expression.
Table 1: Reactivity of this compound with Biological Targets
Target | Type of Interaction | Effect on Functionality |
---|---|---|
Proteins | Covalent binding | Inhibition or modulation |
Nucleic Acids | Alkylation | Potential mutagenicity |
Anticancer Activity
In vitro studies have shown that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of aziridine could induce apoptosis in lung cancer cells through the activation of the Nrf2 pathway, suggesting a potential role in chemoprevention .
Case Study: Anticancer Properties
A study involving the application of aziridine derivatives indicated that treatment led to a significant reduction in cell viability in MRC-5 SV2 cells (a lung cancer line). The results were quantified using MTT assays, revealing IC50 values in the micromolar range, indicating potent anticancer activity .
The biological activity of this compound is largely attributed to its ability to form reactive intermediates that can interact with nucleophilic sites on proteins and nucleic acids. This interaction may lead to modifications such as:
- Protein Denaturation : Disruption of protein structure and function.
- DNA Damage : Induction of mutations through alkylation.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-cyanoethyl 2-(aziridin-1-yl)acetate |
InChI |
InChI=1S/C7H10N2O2/c8-2-1-5-11-7(10)6-9-3-4-9/h1,3-6H2 |
InChI Key |
OFVHFRXAXXMBNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CC(=O)OCCC#N |
Origin of Product |
United States |
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